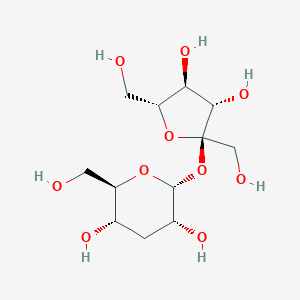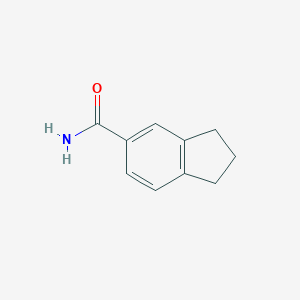
2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1H-indene-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is also known as indenylamide and has a unique chemical structure that makes it an interesting molecule to study.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-indene-5-carboxamide is not fully understood. However, studies have shown that the compound may act by inhibiting certain enzymes or proteins involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,3-dihydro-1H-indene-5-carboxamide has a number of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the growth of various fungal and bacterial strains. In addition, 2,3-dihydro-1H-indene-5-carboxamide has been found to have neuroprotective effects, potentially making it a useful treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its relatively simple synthesis method. The compound can be synthesized using readily available starting materials and can be easily purified. Another advantage is its diverse range of potential applications, making it a versatile molecule for studying various biological and chemical processes.
One limitation of using 2,3-dihydro-1H-indene-5-carboxamide is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations. Therefore, careful consideration must be given to the dosage and exposure time when using the compound in lab experiments.
Orientations Futures
There are several potential future directions for research on 2,3-dihydro-1H-indene-5-carboxamide. One direction is the development of new synthetic methods for the compound, potentially leading to more efficient and cost-effective synthesis. Another direction is the exploration of the compound's potential applications in other fields, such as catalysis and material science. Additionally, further studies on the compound's mechanism of action and potential side effects could provide valuable insights into its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2,3-dihydro-1H-indene-5-carboxamide can be achieved through various methods. One of the most commonly used methods involves the reaction between indene and isocyanate in the presence of a catalyst such as triethylamine. This method yields a high purity product and can be easily scaled up for large-scale synthesis. Other methods include the use of Grignard reagents or palladium-catalyzed coupling reactions.
Applications De Recherche Scientifique
2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activity. The compound has also shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2,3-dihydro-1H-indene-5-carboxamide has been studied for its use in material science, specifically as a building block for the synthesis of polymers and other materials.
Propriétés
Numéro CAS |
103204-17-7 |
|---|---|
Nom du produit |
2,3-dihydro-1H-indene-5-carboxamide |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indene-5-carboxamide |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12) |
Clé InChI |
GBPWDYCNVWWKRQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)C(=O)N |
Synonymes |
5-Indancarboxamide(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



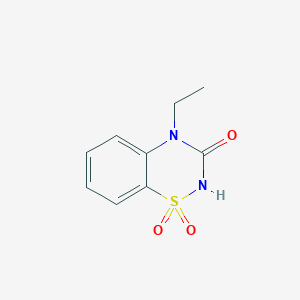
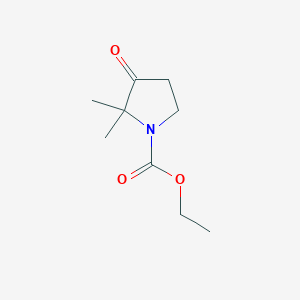
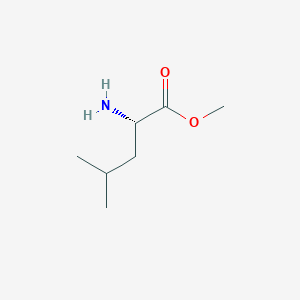
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
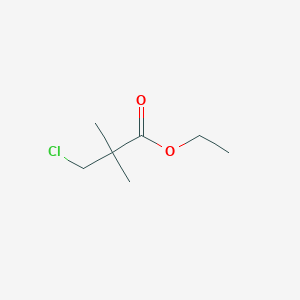
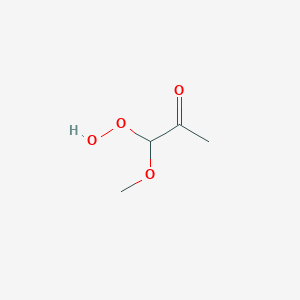
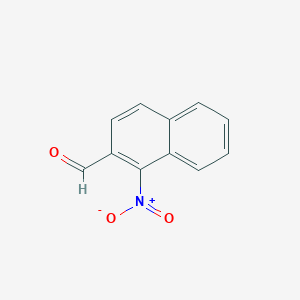
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
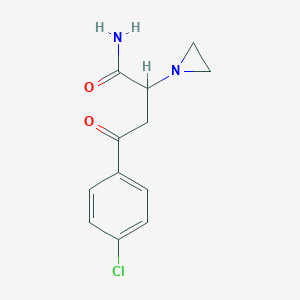
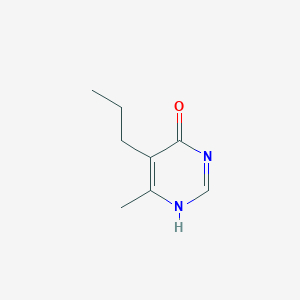
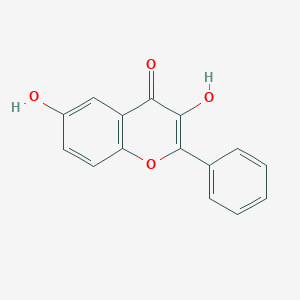
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
